Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate
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Overview
Description
(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a chiral compound with the molecular formula C16H17NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate typically involves the esterification of the corresponding acid. One common method is the reaction of (S)-2-amino-2-(4-(benzyloxy)phenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts can also be explored to minimize the environmental impact and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-nitro-2-(4-(benzyloxy)phenyl)acetic acid.
Reduction: Formation of 2-amino-2-(4-(benzyloxy)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential neurological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including chiral ligands and catalysts.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate: The enantiomer of the compound, which may have different biological activity.
2-amino-2-(4-(benzyloxy)phenyl)acetic acid: The parent acid from which the ester is derived.
2-amino-2-(4-hydroxyphenyl)acetic acid: A structurally similar compound with a hydroxyl group instead of a benzyloxy group.
Uniqueness
(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is unique due to its chiral nature and the presence of the benzyloxy group, which can influence its interaction with biological targets and its reactivity in chemical synthesis. The chiral center allows for the exploration of enantioselective reactions and the development of chiral drugs.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3 |
InChI Key |
ZTGSRCQPKWGKQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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